An In-depth Technical Guide to Ethyl 3-chloropyridazine-4-carboxylate (CAS: 1445-54-1)
An In-depth Technical Guide to Ethyl 3-chloropyridazine-4-carboxylate (CAS: 1445-54-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-chloropyridazine-4-carboxylate is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry. Its pyridazine core, substituted with a reactive chlorine atom and an ethyl carboxylate group, makes it a valuable precursor for the synthesis of a wide array of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of Ethyl 3-chloropyridazine-4-carboxylate, with a focus on its utility in drug discovery and development. Detailed experimental protocols and visual workflows are included to facilitate its practical application in the laboratory.
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 3-chloropyridazine-4-carboxylate is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.
| Property | Value |
| CAS Number | 1445-54-1 |
| Molecular Formula | C₇H₇ClN₂O₂ |
| Molecular Weight | 186.59 g/mol |
| Appearance | Solid |
| Melting Point | 49 °C |
| Boiling Point | 327.3 ± 22.0 °C at 760 mmHg |
| Purity | ≥95% (commercially available) |
| IUPAC Name | ethyl 3-chloro-4-pyridazinecarboxylate |
| InChI | 1S/C7H7ClN2O2/c1-2-12-7(11)5-3-4-9-10-6(5)8/h3-4H,2H2,1H3 |
| InChIKey | UAEJFCPXIREEHM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N=NC=C1)Cl |
Predicted Mass Spectrometry Data:
| Adduct | m/z |
| [M+H]⁺ | 187.02688 |
| [M+Na]⁺ | 209.00882 |
Spectroscopic Data
¹H NMR (Predicted): The proton spectrum is expected to show signals for the two pyridazine ring protons, a quartet for the methylene group of the ethyl ester, and a triplet for the methyl group of the ethyl ester. The aromatic protons will likely appear in the downfield region (δ 7.0-9.0 ppm).
¹³C NMR (Predicted): The carbon spectrum will show signals for the carbonyl carbon of the ester, the carbons of the pyridazine ring, and the two carbons of the ethyl group.
Synthesis and Experimental Protocols
The synthesis of Ethyl 3-chloropyridazine-4-carboxylate can be achieved through the chlorination of a suitable precursor, such as ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate. A general protocol, adapted from the synthesis of a similar dichlorinated analogue, is provided below.[1]
Experimental Protocol: Synthesis of Ethyl 3-chloropyridazine-4-carboxylate
This protocol is based on the general principle of converting a pyridazinone to a chloropyridazine using a chlorinating agent like phosphorus oxychloride.
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Materials:
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Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate
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Phosphorus oxychloride (POCl₃)
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Inert solvent (e.g., toluene or chloroform)
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Ice
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend or dissolve ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate in an excess of phosphorus oxychloride.
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Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
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Carefully and slowly pour the cooled reaction mixture onto crushed ice to quench the excess phosphorus oxychloride. Caution: This reaction is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
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Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
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Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl 3-chloropyridazine-4-carboxylate.
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Caption: Synthetic workflow for Ethyl 3-chloropyridazine-4-carboxylate.
Reactivity and Applications in Drug Discovery
The chlorine atom at the 3-position of the pyridazine ring is susceptible to nucleophilic substitution and can participate in various palladium-catalyzed cross-coupling reactions, making this compound a valuable intermediate for introducing the pyridazine scaffold into target molecules.
Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution (SNAr) reactions at the C3 position. Various nucleophiles, such as amines, alcohols, and thiols, can displace the chloride, providing a straightforward method for functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
Ethyl 3-chloropyridazine-4-carboxylate is an excellent substrate for common palladium-catalyzed cross-coupling reactions, including:
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Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
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Materials:
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Ethyl 3-chloropyridazine-4-carboxylate
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Aryl or heteroaryl boronic acid
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Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
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Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
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Solvent (e.g., dioxane, toluene, or DMF, often with water)
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Procedure:
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To an oven-dried reaction vessel, add Ethyl 3-chloropyridazine-4-carboxylate, the boronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
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Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
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Add the degassed solvent(s).
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Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
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Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
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Separate the layers and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
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Caption: Reactivity of Ethyl 3-chloropyridazine-4-carboxylate.
Application in the Synthesis of Bioactive Molecules
The pyridazine scaffold is present in numerous compounds with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. Ethyl 3-chloropyridazine-4-carboxylate serves as a key starting material for the synthesis of these derivatives.
p38 MAPK Inhibitors: Pyridazine-containing compounds have been identified as potent inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory response. The synthesis of these inhibitors often involves the functionalization of a chloropyridazine core. For instance, the core of potent inhibitors like BIRB 796 contains a substituted pyrazole linked to an aromatic system, a structure that can be conceptually derived from precursors like Ethyl 3-chloropyridazine-4-carboxylate through a series of coupling and cyclization reactions.
Antiviral Agents: The pyridazine nucleus is a recognized pharmacophore in the development of antiviral drugs. Derivatives of pyridazine have shown activity against a variety of viruses, including Hepatitis C Virus (HCV) and Herpes Simplex Virus (HSV).[1][2] The mechanism of action often involves the inhibition of viral replication by targeting key viral enzymes like RNA-dependent RNA polymerase.[1]
Caption: Workflow for developing bioactive molecules.
Safety and Handling
Ethyl 3-chloropyridazine-4-carboxylate should be handled with appropriate safety precautions in a laboratory setting. It is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
Ethyl 3-chloropyridazine-4-carboxylate is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its reactivity, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions, allows for the efficient synthesis of a diverse range of pyridazine-containing molecules. The established importance of the pyridazine scaffold in bioactive compounds, including p38 MAPK inhibitors and antiviral agents, underscores the significance of this chemical intermediate in modern drug discovery and development programs. This guide provides the foundational knowledge and practical protocols to effectively utilize Ethyl 3-chloropyridazine-4-carboxylate in the synthesis of novel chemical entities with therapeutic potential.
